molecular formula C9H9NO3S B064835 1-Hydroxy-6-methylsulfonylindole CAS No. 170492-47-4

1-Hydroxy-6-methylsulfonylindole

Cat. No. B064835
M. Wt: 211.24 g/mol
InChI Key: DSXUTUMPWBBNSD-UHFFFAOYSA-N
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Patent
US07157488B2

Procedure details

Dissolve 6-Methanesulfonyl-indol-1-ol (5.0 g, 23.7 mmol) in triethyl phosphite (35 ml) and heat at 160° C. for 5 hours. Cool the solution to ambient temperature and dilute with diethyl ether. Wash the ether solution with brine and water followed by drying (sodium sulfate) and reducing to residue. Crystallize the residue from warm ethyl acetate to give the title compound as colorless cubes: mp 149–152° C. MS (ACPI): m/e 196.0 (M+1). Analysis for C9H9NO2S: Calcd: C, 55.37; H, 4.65; N, 7.17; found: C, 55.14; H, 4.71; N, 7.20.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][N:11]2O)=[CH:7][CH:6]=1)(=[O:4])=[O:3]>P(OCC)(OCC)OCC.C(OCC)C>[CH3:1][S:2]([C:5]1[CH:13]=[C:12]2[C:8]([CH:9]=[CH:10][NH:11]2)=[CH:7][CH:6]=1)(=[O:4])=[O:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C2C=CN(C2=C1)O
Name
Quantity
35 mL
Type
solvent
Smiles
P(OCC)(OCC)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution to ambient temperature
WASH
Type
WASH
Details
Wash the ether solution with brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
by drying (sodium sulfate)
CUSTOM
Type
CUSTOM
Details
Crystallize the residue
TEMPERATURE
Type
TEMPERATURE
Details
from warm ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C2C=CNC2=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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